molecular formula C7H7IN2O B1406428 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one CAS No. 1609679-06-2

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Cat. No. B1406428
M. Wt: 262.05 g/mol
InChI Key: SXASDKRGANURGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one , also known by its chemical formula C7H8N2O , is a heterocyclic compound. It belongs to the class of pyrrolopyridinones and contains an iodo substituent at position 2. The structure of this compound features a fused pyrrolopyridine ring system, which confers unique properties and potential biological activities .


Synthesis Analysis

The synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one involves several steps. While I don’t have specific analytical data for this compound, it can be prepared through multicomponent reactions or other synthetic routes. Researchers have explored various strategies to access this compound, including the use of building blocks such as 2-aminopyrimidin-4-yl derivatives and 2-fluoroethyl reagents . Further studies are needed to optimize and validate these synthetic methods.


Molecular Structure Analysis

[H][C@]1(CCF)CNC(=O)C2=C1NC(=C2)C1=NC(N)=NC=C1 

This notation represents the arrangement of atoms and bonds in the compound, highlighting the iodo-substituted pyrrolopyridine ring system .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Tandem Aldol Condensation/Aza-Addition Reactions : A study demonstrates an efficient one-pot aldol condensation/aza-addition reaction for the synthesis of pyrrolo[3,2-c]pyridinone derivatives, which could potentially include the compound (Zhang et al., 2017).
  • Formation of Iodo-Pyridines and Pyridazines : Another research focused on the preparation of 3-iodo-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, highlighting a method that could be relevant for creating similar iodo derivatives (Tber et al., 2015).
  • Catalyst-Free Domino Reactions : A catalyst-free reaction for synthesizing tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones has been developed, which might offer insights into the synthesis of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Zhang et al., 2015).

Application in Photocatalysis and Functionalization

  • Photocatalytic Organic Reactions : A study on iodo-Bodipy immobilized on porous silica used as a recyclable photocatalyst for photoredox catalytic tandem oxidation might provide insights for using iodo derivatives in photocatalysis (Guo et al., 2013).
  • Functionalization of Pyridines : Research on the functionalization of pyrrolo[2,3-b]pyridine, involving the introduction of amino groups and conversion to various derivatives, might offer valuable information for the functionalization of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Minakata et al., 1992).

Chemical Characterization and Structural Analysis

  • Quadrupole Coupling Constants Study : An analysis of the rotational spectrum and quadrupole coupling structure of iodo-pyridines could be pertinent for understanding the chemical properties of similar iodo derivatives (Caminati & Forti, 1974).
  • Synthesis of Heterocycles : Research on the synthesis of condensed heterocycles from isoxazole derivatives, focusing on pyrrolo[3,2-b]pyridine, provides insights into synthetic approaches for similar heterocyclic compounds (Aiello et al., 1978).

properties

IUPAC Name

2-iodo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXASDKRGANURGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 2
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 3
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 4
Reactant of Route 4
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 5
Reactant of Route 5
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 6
2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.